molecular formula C16H24N2O B6576119 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol CAS No. 305347-94-8

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Cat. No.: B6576119
CAS No.: 305347-94-8
M. Wt: 260.37 g/mol
InChI Key: CLCXMZXPMNDLHW-UHFFFAOYSA-N
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Description

3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol typically involves the reaction of 1-hexyl-1H-1,3-benzodiazole with a suitable propanol derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar compounds to 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol include other benzimidazole derivatives such as:

  • 3-[5-Chloro-1-(2-hydroxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-(1-hexylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCXMZXPMNDLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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